molecular formula C8H11FN2O2S B1471257 N-ethyl-N-(2-fluorophenyl)aminosulfonamide CAS No. 1564560-44-6

N-ethyl-N-(2-fluorophenyl)aminosulfonamide

Cat. No.: B1471257
CAS No.: 1564560-44-6
M. Wt: 218.25 g/mol
InChI Key: VPDAGNFGRAODHD-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-fluorophenyl)aminosulfonamide (CAS 1564560-44-6) is a chemical compound with the molecular formula C 8 H 11 FN 2 O 2 S and a molecular weight of 218.25 g/mol . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including wearing protective glasses, gloves, and clothing to avoid skin contact . For long-term stability, it is recommended to store this compound at -20°C for 1-2 years, with shorter storage periods of 1-2 weeks possible at -4°C . As a substituted aminosulfonamide, this compound belongs to a class of chemicals that are of significant interest in organic and medicinal chemistry research. Sulfonamide derivatives are frequently investigated as key intermediates in synthetic organic chemistry . The structural motif of the sulfonamide group, particularly when incorporated into more complex molecules, often serves as a scaffold for the development of novel bioactive compounds . The specific research applications for this compound are still being explored, and it represents a valuable building block for researchers designing and synthesizing new chemical entities for various scientific investigations.

Properties

IUPAC Name

1-[ethyl(sulfamoyl)amino]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-2-11(14(10,12)13)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDAGNFGRAODHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-ethyl-N-(2-fluorophenyl)aminosulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). The fluorine substitution on the phenyl ring enhances its pharmacological properties, potentially improving its binding affinity and selectivity for biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Sulfonamides generally exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of enzymes such as carbonic anhydrases (CAs), which play crucial roles in physiological processes including respiration and acid-base balance.
  • Antiviral Activity : Some derivatives have shown promise as antiviral agents, particularly against HIV-1 by inhibiting reverse transcriptase.
  • Antimicrobial Properties : Traditional sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacterial folate synthesis.

Table 1: Inhibition Potency Against Carbonic Anhydrases

CompoundTarget EnzymeInhibition Constant (K_i)
This compoundhCA IX211.2 nM
This compoundhCA XII1.9 nM

This table summarizes the inhibition constants for this compound against human carbonic anhydrases IX and XII, demonstrating its potent inhibitory effects, particularly against hCA XII.

Case Studies

  • Antiviral Activity : A study focused on sulfonamide derivatives showed that compounds similar to this compound exhibited significant inhibitory activity against HIV-1 reverse transcriptase. The structure-activity relationship (SAR) analysis indicated that modifications in the sulfonamide group could enhance antiviral efficacy while reducing cytotoxicity .
  • Antimicrobial Studies : Research has demonstrated that this compound and related compounds possess antimicrobial properties against various bacterial strains. The mechanism involves competitive inhibition of bacterial enzymes essential for folate synthesis, leading to bacterial growth inhibition .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

  • Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding interactions with target enzymes.
  • Alkyl Chain Length : Variations in the length of the ethyl chain can affect solubility and permeability across biological membranes.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of FluorineIncreased binding affinity
Variation in Alkyl Chain LengthAltered solubility
Different Sulfonamide GroupsChanged enzyme selectivity

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-ethyl-N-(2-fluorophenyl)aminosulfonamide with structurally related sulfonamides:

Compound Name Substituents Molecular Weight (g/mol)* Key Properties Biological Activity (Inferred) References
This compound Ethyl, 2-fluorophenyl ~229.25 High lipophilicity, moderate solubility Potential enzyme inhibition
N-(2-Fluorophenyl)methanesulfonamide (2b) Methyl, 2-fluorophenyl ~203.22 Lower steric bulk, higher solubility Antimicrobial/antifungal activity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl ~305.36 Increased polarity (methoxy group) Ceramidase inhibition
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 2,3-Dimethylphenyl, bis-sulfonamide ~452.45 Reduced solubility, dual sulfonamide Unclear (structural anomaly)
Piperazine-linked benzothiophene derivative () Ethyl, 2-fluorophenyl, piperazine-benzothiophene ~473.51 Enhanced binding affinity (piperazine) CNS-targeted activity (speculative)

*Molecular weights calculated based on standard atomic masses.

Key Observations:
  • Substituent Effects: Fluorine vs. Conversely, methoxy groups improve aqueous solubility due to polarity . Ethyl vs. Methyl: The ethyl group in the target compound confers greater steric hindrance than methyl, possibly slowing metabolic degradation and extending half-life .
  • Synthetic Accessibility :

    • Copper-catalyzed N-arylation () is a scalable method for introducing aryl groups, whereas multi-step syntheses (e.g., ) are required for complex derivatives like piperazine-linked analogs.

Research Findings and Trends

  • Lipophilicity and Bioavailability : Fluorine substituents consistently improve membrane permeability in sulfonamides, as seen in prasugrel derivatives () and ceramidase inhibitors ().
  • Synthetic Challenges: Bis-sulfonamides (e.g., ) often face solubility issues, limiting their therapeutic utility compared to mono-sulfonamides like the target compound .
  • SAR Insights : Ortho-substituted fluorophenyl groups (as in the target compound) may induce steric effects that alter binding kinetics compared to para-substituted analogs .

Preparation Methods

General Synthetic Strategy

The preparation of N-ethyl-N-(2-fluorophenyl)aminosulfonamide typically involves the nucleophilic substitution of a sulfonyl fluoride or sulfonyl chloride derivative with a substituted aniline or amine. The key steps include:

  • Activation of the sulfonyl precursor (e.g., sulfonyl fluoride or sulfonyl chloride)
  • Nucleophilic attack by the 2-fluoroaniline or ethylamine derivative
  • Purification of the crude product by extraction and chromatographic methods

This approach is well-established for synthesizing β-amino sulfonamides and allows for structural variations by changing the amine or sulfonyl components.

Detailed Preparation Procedure

Synthesis via Sulfonyl Fluoride Intermediate

A representative method involves the reaction of (E)-2-(4-fluorophenyl)ethenesulfonyl fluoride with aniline in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene):

  • Reagents : (E)-2-(4-fluorophenyl)ethenesulfonyl fluoride, aniline, DBU
  • Solvent : Typically an organic solvent such as diethyl ether (Et2O) or dichloromethane
  • Conditions : Stirring at room temperature until completion monitored by TLC
  • Workup : Washing with water, extraction with Et2O, drying over anhydrous MgSO4, solvent evaporation under vacuum
  • Purification : Column chromatography on silica gel using EtOAc/hexane mixtures (e.g., 3:7 ratio)
  • Characterization : Confirmed by 1H-NMR, showing aromatic proton signals consistent with the fluorophenyl and aminosulfonamide moieties.

This method highlights the nucleophilic substitution on the sulfonyl fluoride by the amine, forming the sulfonamide bond.

N-Alkylation Approach

Another synthetic route involves the N-alkylation of a preformed sulfonamide intermediate:

  • Starting Material : N-(2-fluorophenyl)aminosulfonamide or related sulfonamide intermediate
  • Alkylating Agent : Ethyl halide (e.g., ethyl bromide or ethyl iodide)
  • Base : Cesium hydroxide (CsOH) or triethylamine (Et3N) to deprotonate the sulfonamide nitrogen
  • Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF)
  • Conditions : Stirring at room temperature or mild heating to facilitate alkylation
  • Workup : Washing with acid and base to remove impurities, drying, and solvent removal
  • Purification : Recrystallization or chromatography
  • Outcome : Formation of the N-ethyl substituted sulfonamide with high selectivity.

This method is advantageous for introducing the ethyl group selectively on the nitrogen atom after the sulfonamide core is established.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Sulfonyl precursor Sulfonyl fluoride or sulfonyl chloride Fluorinated aromatic sulfonyl derivatives preferred for regioselectivity
Amine component 2-fluoroaniline or ethylamine derivative Stoichiometric control critical for yield
Base DBU, triethylamine, or cesium hydroxide DBU used for sulfonyl fluoride reactions; CsOH for alkylation
Solvent Diethyl ether, dichloromethane, or DMF Choice affects reaction rate and solubility
Temperature Room temperature to mild heating (25–60°C) Mild conditions sufficient for completion
Reaction time Several hours to overnight Monitored by TLC or HPLC
Purification Column chromatography or recrystallization Silica gel with EtOAc/hexane common

Analytical and Purification Techniques

Summary of Key Research Findings

  • The nucleophilic substitution of sulfonyl fluorides with anilines under mild base catalysis is an efficient route to β-amino sulfonamides including fluorophenyl derivatives.
  • N-alkylation of sulfonamide intermediates using ethyl halides in polar aprotic solvents with strong bases like CsOH yields N-ethyl derivatives selectively and in good yields.
  • Purification by column chromatography using silica gel and ethyl acetate/hexane mixtures ensures high purity for subsequent applications.
  • Reaction monitoring by TLC and product confirmation by NMR and MS are standard protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-N-(2-fluorophenyl)aminosulfonamide
Reactant of Route 2
N-ethyl-N-(2-fluorophenyl)aminosulfonamide

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